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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable

inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant anti-

tumor activity in preclinical models of cancers with MET pathway alterations.[1][2][3][4] While

detailed preclinical pharmacokinetic parameters for JNJ-38877618 are not extensively

published in the public domain, valuable insights can be gleaned from available data and from

studies on structurally related compounds. This guide provides a comprehensive overview of

the known preclinical information for JNJ-38877618 and a detailed analysis of a closely related

compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological

considerations.

JNJ-38877618: Mechanism of Action and In Vivo
Efficacy
JNJ-38877618 is an ATP-competitive inhibitor of c-Met kinase, with reported IC50 values of 2

nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.[1][2][3]

[4][5][6] The compound has a binding affinity (Kd) of 1.4 nM.[1] In preclinical studies, JNJ-
38877618 has shown the ability to induce complete tumor growth inhibition in gastric,

glioblastoma, and gastric cancer models.[1][2][3][4]

c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its

signaling pathway is often dysregulated in cancer. The following diagram illustrates the
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simplified c-Met signaling pathway targeted by JNJ-38877618.

Extracellular Space

Cell Membrane

Intracellular Space

HGF

c-Met Receptor

Binds and activates

PI3K

ActivatesRAS

Activates

STAT3

Activates

Akt

mTOR

Cell Cycle Progression,
Survival, Proliferation

RAF

MEK

ERK

JNJ-38877618

Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/product/b608213?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified c-Met signaling pathway inhibited by JNJ-38877618.

Insights from the Related Compound JNJ-38877605
A structurally similar c-Met inhibitor, JNJ-38877605, underwent phase I clinical development

which was ultimately halted due to renal toxicity.[7] The investigation into this toxicity provides a

valuable case study on the metabolism and potential liabilities of this class of compounds.

Metabolism and Excretion of JNJ-38877605
In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-

38877605. The major metabolic pathways included demethylation, hydroxylation of the

quinoline moiety, and glucuronidation.[7]

Table 1: Major Metabolites of JNJ-38877605 and Involved Enzymes

Metabolite Metabolic Reaction Primary Enzyme Involved

M2 N-demethylation
Cytochrome P450 3A4

(CYP3A4)

M3
Hydroxylation of quinoline

moiety
Aldehyde Oxidase

M5/M6 Hydroxylation of M2 Not specified

M10 Glucuronidation of M2 UGTs

Source:[7]

Species-Specific Metabolism and Toxicity
Significant differences in metabolite profiles were observed between humans, rabbits, rats, and

dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were

found to be insoluble and formed crystals in the kidneys, leading to toxicity.[7] In contrast, these

metabolites were much less abundant in rats and dogs, the species used in initial preclinical

toxicology studies, which did not show renal toxicity.[7]

Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation
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Species Key Metabolic Observation Renal Toxicity Observed

Human

High levels of M3 and M5

metabolites; M10 is a major

metabolite.

Yes

Rabbit

Metabolite profile similar to

humans; significant formation

of M10.

Yes

Rat Low abundance of M3 and M5. No

Dog Low abundance of M3 and M5. No

Source:[7]

This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and

the importance of selecting appropriate animal models for toxicology studies that are

metabolically more similar to humans.

Experimental Protocols
The following methodologies were employed in the investigation of JNJ-38877605 and are

representative of preclinical ADME studies.

In Vitro Metabolism
Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions

(12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]

Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes

responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-

aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]

Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass

Spectrometry (LC/MS-MS).[7]

In Vivo Studies
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Mass Balance: Mass balance studies were conducted in rats, dogs, and rabbits to determine

the routes of excretion of JNJ-38877605 and its metabolites.[7]

Plasma Profiling: Plasma concentrations of the parent drug and its metabolites were

measured over time in different species to determine their pharmacokinetic profiles.[7]

Toxicology Studies: Additional toxicology studies were performed in rabbits, which were

identified as a more relevant species for predicting human toxicity due to similar metabolic

profiles.[7]

The workflow for investigating the species-specific toxicity is outlined in the diagram below.
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Workflow for investigating species-specific metabolic toxicity.

Conclusion
While specific preclinical pharmacokinetic data for JNJ-38877618 remains limited in publicly

accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in

vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-
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38877605 provides crucial insights for the development of JNJ-38877618 and other quinoline-

based kinase inhibitors. The key takeaway is the potential for species-specific metabolism,

driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This

underscores the necessity of comprehensive metabolic profiling in multiple preclinical species,

including those known to better reflect human metabolism, to de-risk clinical development. A

mention of a favorable preclinical toxicity profile for JNJ-38877618 suggests these

considerations may have been addressed in its development.[2][3][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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